2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide
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Overview
Description
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indolium core with an ethylsulfanyl group attached to an ethenyl chain, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide typically involves a multi-step process. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with ethyl mercaptan in the presence of a base to form the intermediate 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethylindoline. This intermediate is then treated with iodine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodide ion, forming a neutral indoline derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium cyanide or potassium thiolate are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Neutral indoline derivatives.
Substitution: Various substituted indolium salts depending on the nucleophile used.
Scientific Research Applications
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. Additionally, the indolium core can interact with nucleic acids, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide
- 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium bromide
- 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium chloride
Uniqueness
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group and the iodide ion makes it particularly suitable for applications requiring specific interactions with thiol groups and nucleophiles.
Properties
CAS No. |
62439-67-2 |
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Molecular Formula |
C15H20INS |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethenyl)-1,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C15H20NS.HI/c1-5-17-11-10-14-15(2,3)12-8-6-7-9-13(12)16(14)4;/h6-11H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VWAQWIXEUHGUFJ-UHFFFAOYSA-M |
Canonical SMILES |
CCSC=CC1=[N+](C2=CC=CC=C2C1(C)C)C.[I-] |
Origin of Product |
United States |
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